Methyl 1-amino-3-methoxycyclobutane-1-carboxylate
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Overview
Description
Methyl 1-amino-3-methoxycyclobutane-1-carboxylate is a chemical compound with the molecular formula C7H13NO3 It is a cyclobutane derivative that features an amino group, a methoxy group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-3-methoxycyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane derivative with methoxy and amino substituents in the presence of a carboxylating agent. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-3-methoxycyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 1-amino-3-methoxycyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-amino-3-methoxycyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-aminocyclopropanecarboxylate: A structural analog that acts as an ethylene agonist in plants.
Methyl 3-methoxy-1-(methylamino)cyclobutane-1-carboxylate: Another cyclobutane derivative with similar functional groups.
Uniqueness
Methyl 1-amino-3-methoxycyclobutane-1-carboxylate is unique due to its specific combination of functional groups and cyclobutane ring structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 1-amino-3-methoxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-10-5-3-7(8,4-5)6(9)11-2/h5H,3-4,8H2,1-2H3 |
InChI Key |
BPPGGKXAUDLITJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(C1)(C(=O)OC)N |
Origin of Product |
United States |
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